mechanism of action of indolo[2,3-b]quinoxaline as DNA intercalators
mechanism of action of indolo[2,3-b]quinoxaline as DNA intercalators
An In-Depth Technical Guide to the Mechanism of Action of Indolo[2,3-b]quinoxalines as DNA Intercalators
Introduction
The indolo[2,3-b]quinoxaline scaffold, a planar, fused heterocyclic system, represents a privileged structure in medicinal chemistry. First synthesized in 1895 through the condensation of isatin with 1,2-diaminobenzene, these compounds have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer, antiviral, and antimalarial properties.[1][2][3] Structurally, they can be considered aza-analogues of cytotoxic natural products like ellipticine and cryptolepine.
The predominant mechanism through which indolo[2,3-b]quinoxalines exert their biological effects is through direct interaction with DNA.[4][5] Their rigid, planar aromatic core is ideally suited for insertion between the base pairs of the DNA double helix, a process known as intercalation. This guide provides a detailed, evidence-based exploration of this mechanism, intended for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, the biophysical techniques used for their characterization, the critical structure-activity relationships, and the downstream cellular consequences of this DNA binding event.
The Core Mechanism: A Classic Intercalation Model
The foundational principle governing the action of indolo[2,3-b]quinoxalines is their function as classical DNA intercalators. This model, first proposed for acridines, involves the insertion of a planar aromatic molecule between adjacent base pairs of the DNA duplex.
Structural Rationale: The indolo[2,3-b]quinoxaline core is a large, electron-rich, and highly planar aromatic system. This planarity is the essential geometric prerequisite for an energetically favorable stacking interaction with the DNA base pairs. The molecule effectively becomes a "fifth base," pushing the adjacent base pairs apart.
Consequences of Intercalation: This physical insertion induces significant conformational changes in the DNA structure:
-
Elongation: The DNA helix must lengthen to accommodate the intercalator, increasing the distance between the base pairs at the binding site.
-
Unwinding: The insertion causes a local unwinding of the DNA helix, decreasing the helical twist angle between the flanking base pairs.
-
Stiffening: The local rigidity of the DNA double helix increases at the site of intercalation.
These structural perturbations are not benign; they form the basis of the compounds' biological activity by disrupting the normal function of enzymes that process DNA, such as polymerases and topoisomerases.[3]
Caption: The intercalation of a planar indolo[2,3-b]quinoxaline into the DNA helix.
Structure-Activity Relationships (SAR): Tuning the Interaction
While the planar core is essential for intercalation, the substituents and side chains attached to this scaffold are critical for modulating the binding affinity, sequence selectivity, and ultimately, the pharmacological activity.[4]
-
Side Chains on the Indole Nitrogen (N-6): This is the most synthetically accessible position for modification and has the most profound impact on activity.
-
Cationic Chains: The introduction of a protonatable side chain, such as a dimethylaminoethyl group, is a common strategy.[6] At physiological pH, this chain becomes positively charged, fostering a strong electrostatic interaction with the negatively charged phosphate backbone of DNA. This significantly enhances the binding affinity.
-
Chain Length and Type: The length and nature of the linker (e.g., ethyl vs. propyl) and the terminal group (e.g., dimethylamino vs. morpholino) influence both the binding constant and potential sequence preference.
-
-
Substituents on the Aromatic Core:
-
Electron-donating/withdrawing groups: Groups like fluorine or methoxy can alter the electronic properties of the aromatic system, influencing stacking interactions.[7]
-
Quaternization: Introducing a permanent positive charge on the quinoxaline nitrogen (e.g., at N-11) can create dicationic compounds with markedly increased DNA binding affinity.[7]
-
-
Sequence Selectivity: Different derivatives exhibit preferences for specific DNA sequences. Some compounds with dimethylaminoethyl side chains show a preference for GC-rich sequences, potentially through interactions in the minor groove.[4][5][6] In contrast, other derivatives have been shown to favor AT-rich regions.[8] This selectivity is a key area of research for developing targeted therapies.
| Derivative Class | Key Structural Feature | Impact on DNA Binding | Reference(s) |
| Unsubstituted | Planar indolo[2,3-b]quinoxaline core | Baseline intercalation | [3] |
| N-6 Alkylamino | Cationic side chain (e.g., -CH₂CH₂N(CH₃)₂) | Significantly increased binding affinity via electrostatic interactions | [6] |
| N-11 Quaternized | Permanent positive charge on quinoxaline ring | Further enhancement of binding affinity (dicationic species) | [7] |
| Ring-Fluorinated | Fluorine atom on the aromatic core | Modulates electronic properties and antitumor activity | [7] |
| Dimeric | Two intercalating cores linked together | Very high binding constants (on the order of 10⁹ M⁻¹) | [8] |
Biophysical Characterization of the DNA-Intercalator Complex
A suite of biophysical techniques is employed to validate the intercalative binding mode and quantify the interaction parameters. The convergence of evidence from these distinct methods provides a robust and self-validating system for characterizing these compounds.
UV-Visible (UV-Vis) Absorption Spectroscopy
This is often the first technique used to confirm an interaction. The electronic transitions of the intercalator's chromophore are sensitive to its environment.
-
Causality: When the planar aromatic molecule inserts and stacks between the DNA base pairs, the coupling of the π-orbitals between the intercalator and the bases alters the energy required for electronic transitions. This results in two characteristic spectral changes:
-
Application: By titrating a fixed concentration of the compound with increasing concentrations of DNA, one can monitor these spectral changes to calculate the intrinsic binding constant (Kb).
Caption: Workflow for determining DNA binding constant using UV-Vis spectroscopy.
Protocol: UV-Vis Spectroscopic Titration
-
Preparation: Prepare a stock solution of the indolo[2,3-b]quinoxaline derivative in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration accurately from the absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹ per nucleotide).
-
Titration Setup: In a quartz cuvette, place a fixed concentration of the compound (e.g., 10-20 µM).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the free compound (typically from 300-500 nm).
-
Titration: Add small, successive aliquots of the ct-DNA stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Data Acquisition: Record the absorption spectrum after each DNA addition.
-
Data Analysis: Correct the spectra for dilution. Plot the change in absorbance at the λmax of the compound against the concentration of DNA. Fit the data to a suitable binding model (e.g., the Wolfe-Shimer equation) to determine the intrinsic binding constant (Kb).
Circular Dichroism (CD) Spectroscopy
DNA is a chiral molecule and exhibits a characteristic CD spectrum. This technique is exceptionally sensitive to changes in DNA's three-dimensional structure.[11][12]
-
Causality: The standard B-form of DNA has a CD spectrum with a positive band around 275 nm and a negative band around 245 nm, arising from base stacking and helical twist.[13] Intercalation perturbs this structure, leading to distinct changes in the CD spectrum. Additionally, the achiral intercalator molecule can give rise to an "induced" CD signal (ICD) when it is held in a chiral environment by the DNA helix.
-
Application: Monitoring changes in the DNA's intrinsic CD bands and the appearance of an ICD signal provides strong evidence of binding and can reveal details about the nature of the conformational changes.[14]
Caption: Logical relationship of DNA, ligand, and observed CD spectral changes.
Protocol: Circular Dichroism Spectroscopy
-
Preparation: Use the same buffered solutions of compound and DNA as for UV-Vis spectroscopy. The buffer should have low chloride concentration to avoid high voltage issues in the instrument.
-
DNA Spectrum: Record the CD spectrum of a DNA solution (e.g., 50 µM) in a 1 cm pathlength cuvette from approximately 220 nm to 320 nm.
-
Titration: Add increasing molar ratios of the indolo[2,3-b]quinoxaline derivative to the DNA solution.
-
Data Acquisition: After each addition, mix, equilibrate, and record the CD spectrum.
-
Data Analysis: Subtract the spectrum of the buffer (and the compound alone, if it has any intrinsic CD signal, which is unlikely unless it possesses a chiral center). Analyze the changes in the ellipticity at the characteristic DNA bands and in the region where the compound absorbs (for ICD) as a function of the [Compound]/[DNA] ratio.
DNA Thermal Denaturation (Tm) Analysis
This technique provides a direct measure of the thermodynamic stabilization of the DNA duplex upon ligand binding.
-
Causality: The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. This transition is typically monitored by the increase in UV absorbance at 260 nm (hyperchromicity) as the stacked base pairs unstack. Intercalators, by binding preferentially to the duplex form, increase the energy required to separate the strands.[15]
-
Application: A significant increase in the Tm (ΔTm) in the presence of the compound is a hallmark of DNA intercalation and provides a quantitative measure of the stabilization effect.[4][5] Highly active derivatives often show a high thermal stabilization of the compound-DNA complex.[16]
Protocol: DNA Melting Temperature (Tm) Assay
-
Preparation: Prepare samples containing a fixed concentration of DNA (e.g., 20-40 µM) and buffer. Prepare parallel samples containing the same amount of DNA and buffer, plus the indolo[2,3-b]quinoxaline derivative at a specific concentration (e.g., 5-10 µM).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Melting Program: Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 0.5 °C/min) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition. This is most accurately determined from the peak of the first derivative of the melting curve (dA/dT vs. T).
-
Calculate ΔTm: Subtract the Tm of the DNA-only sample from the Tm of the DNA-compound sample (ΔTm = Tm,complex - Tm,DNA).
Functional Consequences and Biological Activity
The structural perturbation of DNA via intercalation has profound downstream biological effects, which explains the potent pharmacological profile of these compounds.
-
Disruption of DNA Processing: The presence of intercalated molecules creates physical roadblocks for enzymes that must read and process the DNA template. This leads to the potent inhibition of both DNA replication and transcription, which is a primary driver of the observed cytotoxic and antiviral effects.[3]
-
Enzyme Interactions:
-
Topoisomerases: While classical intercalators are often potent topoisomerase poisons (stabilizing the enzyme-DNA cleavage complex), the activity of indolo[2,3-b]quinoxalines is nuanced. Many derivatives are reported to be poor inhibitors of topoisomerase II.[4][16] However, structurally related compounds like indolo[2,3-b]quinolines are known topoisomerase II inhibitors.[17][18] This suggests that subtle changes in the heterocyclic core can switch the primary enzymatic target.
-
Multidrug Resistance (MDR) Modulation: Interestingly, some indolo[2,3-b]quinoxalines that are weak topoisomerase inhibitors have shown significant activity in modulating P-glycoprotein, a key transporter involved in MDR.[4]
-
-
Cytotoxicity and Cell Cycle Arrest: There is a strong correlation between the DNA binding affinity of these compounds and their cytotoxicity against various cancer cell lines.[6][19] The most cytotoxic derivatives often induce a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with the cellular response to DNA damage or replication stress.[6]
-
Antiviral Activity: The mechanism of action against viruses like Herpes Simplex Virus (HSV-1) and Cytomegalovirus (CMV) is also attributed to DNA intercalation.[20] By binding to the viral DNA, the compounds are believed to disturb processes essential for viral replication and potentially viral uncoating.[21]
Caption: Downstream cellular consequences of DNA intercalation by indolo[2,3-b]quinoxalines.
Conclusion and Future Directions
The mechanism of action of indolo[2,3-b]quinoxalines is firmly established as being predominantly driven by DNA intercalation. The planarity of the core scaffold allows for insertion into the DNA duplex, while the nature of the side chains, particularly cationic groups attached at the N-6 position, dictates the affinity and stability of the resulting complex. A multi-pronged approach using UV-Vis, CD, and thermal denaturation provides a self-validating framework for characterizing these interactions.
The resulting structural distortion of DNA disrupts vital cellular processes, leading to cell cycle arrest and cytotoxicity, which forms the basis of the compounds' anticancer and antiviral activities. For drug development professionals, the key takeaway is the high "tunability" of this scaffold. Rational design, focusing on the modification of side chains and core substituents, holds significant promise for optimizing DNA binding affinity, improving sequence selectivity, and enhancing the therapeutic index of this important class of molecules. Future research will likely focus on elucidating the structural basis for sequence selectivity and exploring the potential for these compounds as targeted DNA probes and therapeutics.
References
-
Moorthy, N. S. H., Elangovan, M., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1480-1492. [Link]
-
Moorthy, N. S. H., Karthikeyan, C., & Trivedi, P. (2010). Structural variations and cytotoxicity of 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 363-372. [Link]
-
Jana, G., Singh, M. K., & Singh, D. (2021). One-Pot Construction of Indolo[2,3-b]quinoxalines through Ruthenium-Catalyzed Ortho C–H Bond Functionalization of 2-Arylquinoxalines with Sulfonyl Azides. Organic Letters, 23(19), 7466–7471. [Link]
-
Applied Photophysics. (2025). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Applied Photophysics. [Link]
-
Sarkar, S., Ghosh, S., & Misra, A. K. (2023). Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines and Benzo[11][22]imidazo[1,2-c]quinazolin-6(5H)-ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core. ACS Omega, 8(1), 1056–1067. [Link]
-
Moorthy, N. S., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini reviews in medicinal chemistry, 13(10), 1480–1492. [Link]
-
Manna, K., & Agrawal, Y. K. (2011). Synthesis and cytotoxicity of novel 6H-indolo[2,3-b]quinoxaline derivatives. Medicinal Chemistry Research, 20(7), 911-917. [Link]
-
David-Cordonnier, M. H., et al. (2001). DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives. Chemico-biological interactions, 137(3), 291–312. [Link]
-
Oligo Factory. (n.d.). Circular Dichroism for Nucleic Acids: DNA and RNA Structure Interpretation. Oligo Factory. [Link]
-
Ren, J., & Chaires, J. B. (1999). Conformational changes in DNA upon ligand binding monitored by circular dichroism. Methods in enzymology, 340, 99–109. [Link]
-
Moorthy, N. S., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of enzyme inhibition and medicinal chemistry, 25(3), 363–372. [Link]
-
Filichev, V. V., Gaber, H., & Pedersen, E. B. (2005). Easily denaturing nucleic acids derived from intercalating nucleic acids: thermal stability studies, dual duplex invasion and inhibition of transcription start. Nucleic acids research, 33(21), 6917–6928. [Link]
-
Kypr, J., Kejnovská, I., Renciuk, D., & Vorlícková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic acids research, 37(6), 1713–1725. [Link]
-
Al Mamari, S. Z. R., et al. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 22(4), 57-64. [Link]
-
Moorthy, N. S., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Semantic Scholar. [Link]
-
Creative Biostructure. (n.d.). Applications of Circular Dichroism Spectroscopy: Protein, DNA, & Drug Insights. Creative Biostructure. [Link]
-
Al-Mokhanam, A. A., et al. (2025). Modern Techniques for the Synthesis of 6H-Indolo[2,3-b]quinoxaline from Aryl-1,2-diamines and Indoline-2,3-diones and their Reported Pharmaceutical Activities (Part II): A Review. Mini-Reviews in Organic Chemistry. [Link]
-
Sadykhov, G. A., & Verbitskiy, E. V. (2022). MODERN METHODS FOR THE SYNTHESIS OF INDOLO[2,3-b]QUINOXALINES. Chemistry of Heterocyclic Compounds, 58(12), 1011-1013. [Link]
-
Moorthy, N. S. H., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 363-372. [Link]
-
Peczynska-Czoch, W., et al. (1994). Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors. Die Pharmazie, 49(12), 899-903. [Link]
-
Vladescu, I. D., McCauley, M. J., Nuqui, M., & Williams, M. C. (2007). Biophysical characterization of DNA binding from single molecule force measurements. Methods in cell biology, 83, 333–363. [Link]
-
Karthikeyan, C. (n.d.). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. ResearchGate. [Link]
-
Godlewska, J., et al. (2004). New saccharide derivatives of indolo[2,3-b]quinoline as cytotoxic compounds and topoisomerase II inhibitors. Radiology and Oncology, 38(2), 137-144. [Link]
-
Csapó, Å., et al. (2008). Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA. Chalmers Publication Library. [Link]
-
LePlae, P. R., et al. (2004). The influence of intercalator binding on DNA triplex stability: correlation with effects on A-tract duplex structure. Journal of molecular recognition : JMR, 17(4), 303–311. [Link]
-
Kelly, J. M., Tossi, A. B., McConnell, D. J., & OhUigin, C. (1985). Absorption Spectroscopy to Probe Ligand Binding. Encyclopedia of Biophysics. [Link]
-
Gu, Z., et al. (2017). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. RSC Advances, 7(69), 43815-43825. [Link]
-
Csapó, A., et al. (2008). Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA. Biochemistry, 47(51), 13639–13648. [Link]
-
Hussain, Y., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01463. [Link]
-
Personick, M. L., et al. (2016). UV–Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. Analytical Chemistry, 88(22), 10969–10976. [Link]
-
Howerton, S. B., & Chaires, J. B. (2002). Thermal Denaturation of Drug–DNA Complexes. Drug-DNA Interaction Protocols. [Link]
-
Kafle, B., et al. (2019). Biophysical characterization of DNA origami nanostructures reveals inaccessibility to intercalation binding sites. arXiv. [Link]
-
Jahns, A., et al. (2018). Cyclic Denaturation and Renaturation of Double-Stranded DNA by Redox-State Switching of DNA Intercalators. Angewandte Chemie International Edition, 57(35), 11252-11256. [Link]
-
Liu, B., et al. (2016). DNA-intercalator interactions: Structural and physical analysis using atomic force microscopy in solution. Micron, 83, 36-44. [Link]
-
Wahren, B., et al. (1987). Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. American journal of clinical pathology, 87(4), 501-6. [Link]
-
Shonubi, A., & Vladescu, I. D. (2019). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic acids research, 47(20), 10494–10505. [Link]
-
Abdel-Aziem, A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. ACS Omega, 7(45), 41416-41432. [Link]
-
Galietta, L. J., et al. (2008). Isoindolo[2,1-a]quinoxaline Derivatives, Novel Potent Antitumor Agents with Dual Inhibition of Tubulin Polymerization and Topoisomerase I. Journal of Medicinal Chemistry, 51(9), 2823-2833. [Link]
-
Filichev, V. V., Gaber, H., & Pedersen, E. B. (2005). thermal stability studies, dual duplex invasion and inhibition of transcription start. Nucleic Acids Research, 33(21), 6917-6928. [Link]
-
Effect of the addition of DNA on the UV-Vis absorption spectrum of a drug. (n.d.). ResearchGate. [Link]
-
Al-Hetlani, E., et al. (2023). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. International Annals of Science, 14(1), 1-11. [Link]
-
Heller, I., et al. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. Nature communications, 6, 7732. [Link]
-
Lipfert, J., et al. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. [Link]
-
Chappell, K. A. (2018). Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors. Bucknell Digital Commons. [Link]
-
Zhou, T., et al. (2017). Insight into the Unique Fluorescence Quenching Property of Metal-Organic Frameworks upon DNA Binding. Analytical Chemistry, 89(20), 11024–11029. [Link]
-
Chen, X., & Kwok, P. Y. (2001). DNA Analysis by Fluorescence Quenching Detection. Genome research, 11(3), 482–489. [Link]
-
Broude, N. E., et al. (2011). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. Nucleic acids research, 39(12), e83. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace-prod.anu.edu.au [dspace-prod.anu.edu.au]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Comprehensive Guide to Circular Dichroism Spectroscopy Applications - Creative Proteomics [creative-proteomics.com]
- 14. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bot Verification [radioloncol.com]
- 19. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 22. pubs.acs.org [pubs.acs.org]
>];